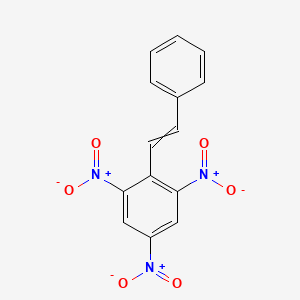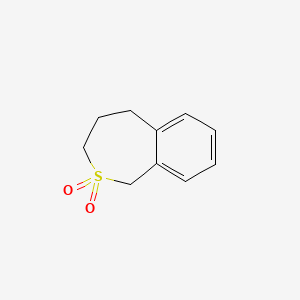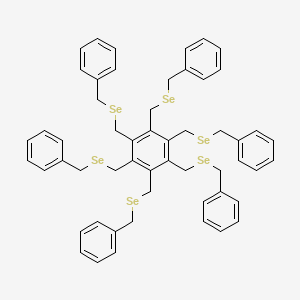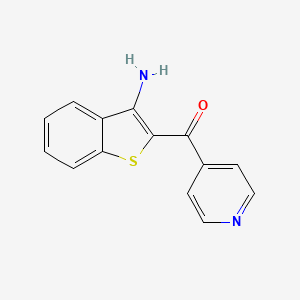
1,2-Diundecanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diundecanoyl-sn-glycero-3-phosphocholine: is a synthetic phospholipid compound with the empirical formula C30H60NO8P and a molecular weight of 593.77 g/mol . It is a derivative of phosphatidylcholine, where the fatty acid chains are replaced with undecanoic acid. This compound is known for its role in forming lipid bilayers and is widely used in biochemical and biophysical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Diundecanoyl-sn-glycero-3-phosphocholine can be synthesized through a multi-step chemical process. . The reaction typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes strict control of temperature, pH, and reaction time to achieve consistent quality. The final product is purified through techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Diundecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidative products.
Reduction: Reduction reactions can convert the phosphocholine head group to different functional groups.
Substitution: The fatty acid chains can be substituted with other fatty acids or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphocholine derivatives with altered fatty acid chains .
Wissenschaftliche Forschungsanwendungen
1,2-Diundecanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying lipid bilayers and membrane dynamics.
Biology: The compound is employed in the study of cell membranes and lipid-protein interactions.
Medicine: It is used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Wirkmechanismus
The mechanism of action of 1,2-Diundecanoyl-sn-glycero-3-phosphocholine involves its ability to integrate into lipid bilayers and alter membrane properties. It interacts with membrane proteins and lipids, affecting membrane fluidity and permeability. The compound can also serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
1,2-Didecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with decanoic acid chains instead of undecanoic acid.
1,2-Dioctanoyl-sn-glycero-3-phosphocholine: Contains octanoic acid chains, used for studying shorter chain phospholipids.
1,2-Dilauroyl-sn-glycero-3-phosphocholine: Features lauric acid chains, commonly used in membrane studies.
Uniqueness: 1,2-Diundecanoyl-sn-glycero-3-phosphocholine is unique due to its specific chain length, which provides distinct biophysical properties compared to other phospholipids. Its ability to form stable bilayers and its compatibility with various biological systems make it a valuable tool in research and industrial applications .
Eigenschaften
Molekularformel |
C30H60NO8P |
|---|---|
Molekulargewicht |
593.8 g/mol |
IUPAC-Name |
[(2R)-2,3-di(undecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H60NO8P/c1-6-8-10-12-14-16-18-20-22-29(32)36-26-28(27-38-40(34,35)37-25-24-31(3,4)5)39-30(33)23-21-19-17-15-13-11-9-7-2/h28H,6-27H2,1-5H3/t28-/m1/s1 |
InChI-Schlüssel |
XCCDCYFQYUARAY-MUUNZHRXSA-N |
Isomerische SMILES |
CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)









![N,N'-Diphenyl-N,N'-bis-[4-(phenyl-m-tolylamino)phenyl]biphenyl-4,4'-diamine](/img/structure/B11939538.png)


